N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide

Description

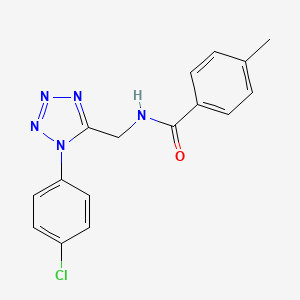

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-chlorophenyl group at the N1 position. The tetrazole moiety is linked via a methylene bridge to the benzamide core, which is further substituted with a 4-methyl group. Tetrazoles are valued in medicinal chemistry for their metabolic stability, hydrogen-bonding capacity, and bioisosteric replacement for carboxylic acids .

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c1-11-2-4-12(5-3-11)16(23)18-10-15-19-20-21-22(15)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBZBQHOYWMFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide typically involves the formation of the tetrazole ring followed by the attachment of the chlorophenyl and methylbenzamide groups. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with 4-chlorobenzyl chloride and subsequent amidation with 4-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and high-throughput purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide can undergo various chemical reactions including:

Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of tetrazole N-oxides.

Reduction: Formation of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Variations: Tetrazole vs. Thiadiazole/Isoxazole

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) () replace the tetrazole with thiadiazole or isoxazole rings. Key differences include:

- Chemical Stability : Tetrazoles exhibit superior metabolic stability compared to thiadiazoles, which may undergo ring-opening reactions.

- Electronic Effects : The tetrazole’s aromaticity and electron-withdrawing nature modulate acidity (pKa ~4.9 for tetrazole vs. ~8.5 for thiadiazole), influencing interactions with biological targets.

- Molecular Weight : The target compound (C16H14ClN5O) has a molecular weight of 343.8 g/mol, while thiadiazole analogs (e.g., 8a: C23H18N4O2S, 414.49 g/mol) are heavier due to additional substituents .

Table 1: Comparison of Heterocyclic Benzamide Derivatives

Angiotensin II Receptor Blockers: Structural Analogues

Losartan and valsartan () share the tetrazole motif but differ in core structures:

- Losartan : Contains a biphenyl-tetrazole system with a chlorinated imidazole, enhancing affinity for angiotensin II receptors.

- Valsartan : Features a valine-derived acyl group and biphenyl-tetrazole, improving solubility and duration of action.

- The 4-methyl group may reduce solubility compared to valsartan’s carboxylate .

Table 2: Comparison with Sartans

| Compound | Core Structure | Tetrazole Position | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Benzamide | N1-(4-chlorophenyl) | 4-Methylbenzamide | 343.8 |

| Losartan | Imidazole-biphenyl | Biphenyl-C2′ | Hydroxymethyl, chloro | 422.9 |

| Valsartan | Acylated valine | Biphenyl-C2′ | Carboxylic acid, pentanoyl | 435.5 |

Sulfoximine-Tetrazole Hybrids

Sulfoximine derivatives like N-((1-Adamantyl-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)S-EthylS-Phenyl Sulfoximine (5h) () incorporate bulky substituents (e.g., adamantyl, tert-butyl) and sulfoximine groups. Key distinctions:

Table 3: Physicochemical Properties of Sulfoximine Analogs

Nitramine-Tetrazole Derivatives

Nitramine analogs like N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5 (4H)-alkylene)nitramine (49) () introduce nitro groups for energetic applications. Unlike the target compound, these derivatives prioritize stability under high-energy conditions, limiting their pharmaceutical utility. The absence of nitro groups in the target compound suggests greater suitability for biological applications .

Biological Activity

The compound N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a tetrazole ring, which is known for its diverse biological properties, and a 4-chlorophenyl group that may influence its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the compound's interaction with microbial cell membranes, leading to increased efficacy against various bacterial strains.

Anticancer Properties

Research has shown that this compound demonstrates cytotoxic effects on cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. It appears to modulate neurotransmitter systems, particularly by acting as an antagonist at certain serotonin receptors. This action may contribute to its efficacy in models of neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to induced neurotoxicity, administration of this compound resulted in reduced neuronal death and improved behavioral outcomes compared to control groups.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Receptor Modulation : Its interaction with serotonin receptors suggests a potential role in modulating mood and cognitive functions.

- Oxidative Stress Reduction : Some studies indicate that the compound may enhance antioxidant defenses, protecting cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.